

Application Notes and Protocols for Sulfo-Cy5 Azide in Single-Molecule Imaging

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Compound of Interest

Compound Name: Sulfo-Cy5 azide

Cat. No.: B15556014

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Introduction

Sulfo-Cy5 azide is a water-soluble, far-red fluorescent dye that is an invaluable tool for single-molecule imaging techniques. Its high photostability, brightness, and water solubility make it an excellent candidate for labeling biomolecules in aqueous environments, which is crucial for maintaining their native conformation and function. The azide group allows for its specific attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and bioorthogonal reaction. This specificity is paramount in single-molecule studies where precise labeling is required to track individual molecules and observe their dynamics.

The far-red emission of Sulfo-Cy5 is particularly advantageous for cellular imaging as it minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio. These properties make **Sulfo-Cy5 azide** a versatile probe for a range of advanced single-molecule techniques, including single-molecule Förster Resonance Energy Transfer (smFRET), Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM).

Key Features of Sulfo-Cy5 Azide

- **High Water Solubility:** The presence of sulfonate groups enhances hydrophilicity, allowing for direct labeling of proteins and other biomolecules in aqueous buffers without the need for organic co-solvents that can denature sensitive samples.[1][2]
- **Far-Red Fluorescence:** With an excitation maximum around 646-648 nm and an emission maximum around 662-671 nm, Sulfo-Cy5 is well-suited for excitation by common laser lines (e.g., 633 nm or 647 nm) and minimizes background autofluorescence from cells and tissues.[3][4]
- **High Photostability and Brightness:** Sulfo-Cy5 exhibits a high extinction coefficient and a good quantum yield, resulting in bright, stable fluorescence signals that are essential for detecting and tracking single molecules over extended periods.[2][5]
- **Bioorthogonal Labeling:** The azide functional group enables highly specific and efficient covalent labeling of alkyne-modified biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4] This ensures that the dye is attached only at the desired location, preserving the biomolecule's function.

Applications in Single-Molecule Imaging

Sulfo-Cy5 azide is a powerful tool for a variety of single-molecule imaging applications:

- **Single-Molecule FRET (smFRET):** In smFRET experiments, **Sulfo-Cy5 azide** can be used as an acceptor dye in combination with a suitable donor dye (e.g., Cy3) to measure intramolecular distances and conformational changes in real-time. The high photostability of Sulfo-Cy5 allows for longer observation times of single molecules.
- **STORM and PALM:** These super-resolution microscopy techniques rely on the photoswitching of individual fluorophores to reconstruct images with sub-diffraction-limit resolution. The photophysical properties of Sulfo-Cy5 make it an excellent candidate for STORM, where it can be induced to blink, allowing for the precise localization of individual molecules.
- **Single-Molecule Tracking:** The bright and stable fluorescence of **Sulfo-Cy5 azide** enables the tracking of individual labeled proteins, nucleic acids, or other biomolecules in living cells

or in vitro reconstituted systems. This allows for the study of their diffusion dynamics, interactions, and localization.

Quantitative Data

The photophysical properties of **Sulfo-Cy5 azide** are summarized in the table below. These values may vary slightly depending on the supplier and the local chemical environment.

Property	Value	Reference(s)
Excitation Maximum ($\lambda_{\text{max,ex}}$)	~646 - 648 nm	[1][3][4][5]
Emission Maximum ($\lambda_{\text{max,em}}$)	~662 - 671 nm	[1][3][4][5]
Molar Extinction Coefficient (ϵ)	~250,000 - 271,000 M ⁻¹ cm ⁻¹	[1][3][4][5]
Fluorescence Quantum Yield (Φ)	~0.28	[5][6]
Solubility	High in water, DMSO, DMF	[3]

Experimental Protocols

Here we provide detailed protocols for labeling biomolecules with **Sulfo-Cy5 azide** and for its application in single-molecule imaging.

Protocol 1: Labeling of Alkyne-Modified Proteins with Sulfo-Cy5 Azide via CuAAC

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling a protein containing a genetically incorporated alkyne-bearing unnatural amino acid.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- Sulfo-Cy5 azide**

- Dimethyl sulfoxide (DMSO)
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Sodium ascorbate
- Desalting column (e.g., Sephadex G-25)
- Reaction tubes

Procedure:

- Preparation of Stock Solutions:
 - **Sulfo-Cy5 azide**: Dissolve **Sulfo-Cy5 azide** in anhydrous DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C , protected from light.
 - Copper(II) sulfate: Prepare a 20 mM stock solution of CuSO_4 in deionized water.
 - THPTA: Prepare a 100 mM stock solution of THPTA in deionized water.
 - Sodium ascorbate: Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
- Labeling Reaction:
 - In a microcentrifuge tube, combine the following reagents in the order listed:
 - Alkyne-modified protein (to a final concentration of 10-50 μM)
 - **Sulfo-Cy5 azide** stock solution (to a final concentration of 100-500 μM ; 5-10 fold molar excess over the protein)
 - Premix of CuSO_4 and THPTA: Add the 20 mM CuSO_4 stock to the 100 mM THPTA stock to achieve a final concentration of 1 mM CuSO_4 and 5 mM THPTA. Add this premix to the reaction to a final concentration of 50 μM CuSO_4 and 250 μM THPTA.

- Freshly prepared 100 mM sodium ascorbate stock solution (to a final concentration of 2.5 mM).
- Gently mix the reaction components.
- Incubate the reaction at room temperature for 1-2 hours, protected from light.
- Purification of the Labeled Protein:
 - Remove the excess, unreacted dye and other reaction components by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
 - Collect the fractions containing the labeled protein. The labeled protein will be visible as a colored band.
- Characterization and Storage:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm and the absorbance of Sulfo-Cy5 at ~647 nm.
 - Store the labeled protein at 4°C for short-term storage or at -80°C for long-term storage, protected from light.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling

This protocol describes the copper-free click chemistry reaction for labeling proteins modified with a strained alkyne (e.g., DBCO).

Materials:

- Strained alkyne-modified protein (e.g., DBCO-protein)
- **Sulfo-Cy5 azide**
- Reaction buffer (e.g., PBS, pH 7.4)

- Desalting column

Procedure:

- Preparation of Stock Solutions:
 - **Sulfo-Cy5 azide**: Prepare a 10 mM stock solution in DMSO.
- Labeling Reaction:
 - In a microcentrifuge tube, mix the strained alkyne-modified protein (final concentration 10-50 μ M) with a 2-5 fold molar excess of the **Sulfo-Cy5 azide** stock solution.
 - Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.
- Purification and Storage:
 - Purify the labeled protein using a desalting column as described in Protocol 1.
 - Characterize and store the labeled protein as described in Protocol 1.

Protocol 3: Single-Molecule FRET (smFRET) Imaging

This protocol provides a general workflow for an in vitro smFRET experiment using a protein labeled with a donor (e.g., Cy3) and Sulfo-Cy5 as the acceptor.

Materials:

- Dual-labeled protein with donor and acceptor fluorophores
- Microscope coverslips and slides
- Surface passivation reagents (e.g., PEG-silane, biotin-PEG-silane)
- Streptavidin
- Imaging buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA)

- Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose)
- Triplet state quencher (e.g., Trolox)
- Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

- Surface Passivation:
 - Thoroughly clean microscope coverslips.
 - Passivate the surface with a mixture of PEG-silane and biotin-PEG-silane to prevent non-specific binding of proteins.
 - Assemble a flow chamber using the passivated coverslip and a slide.
- Sample Immobilization:
 - Incubate the flow chamber with a solution of streptavidin to coat the surface.
 - Wash away excess streptavidin.
 - Introduce a biotinylated molecule that will specifically bind your protein of interest, or if the protein itself is biotinylated, introduce the labeled protein directly at a pM concentration to achieve single-molecule density.
- Imaging:
 - Prepare the imaging buffer containing an oxygen scavenging system and a triplet state quencher to improve fluorophore photostability.
 - Introduce the imaging buffer into the flow chamber.
 - Image the sample on a TIRF microscope equipped with appropriate lasers for exciting the donor dye (e.g., 532 nm for Cy3) and detectors to simultaneously collect donor and acceptor fluorescence.

- Acquire time-series of images to observe FRET dynamics.

Protocol 4: STORM Imaging

This protocol outlines the steps for performing dSTORM (direct STORM) with **Sulfo-Cy5 azide** labeled proteins.

Materials:

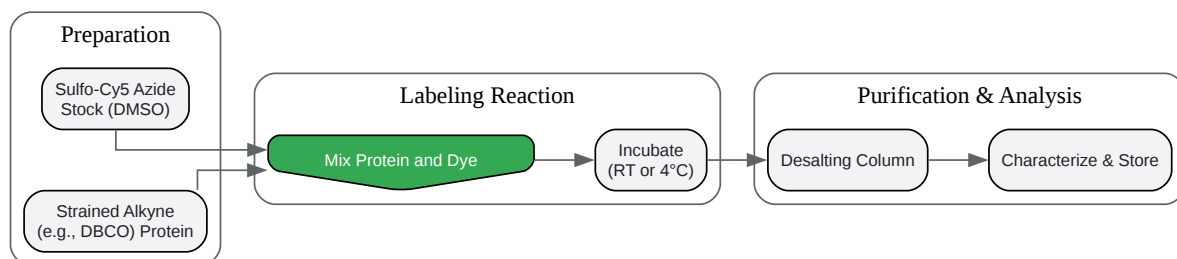
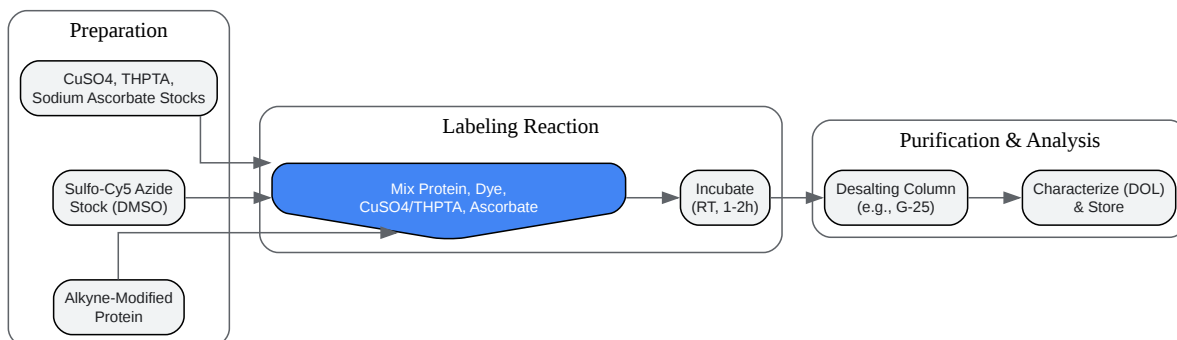
- **Sulfo-Cy5 azide** labeled sample on a coverslip
- STORM imaging buffer: A buffer containing a reducing agent to promote photoswitching. A common recipe is:
 - 50 mM Tris-HCl (pH 8.0)
 - 10 mM NaCl
 - 10% (w/v) glucose
 - 500 µg/mL glucose oxidase
 - 40 µg/mL catalase
 - 100 mM mercaptoethylamine (MEA)
- STORM-capable fluorescence microscope

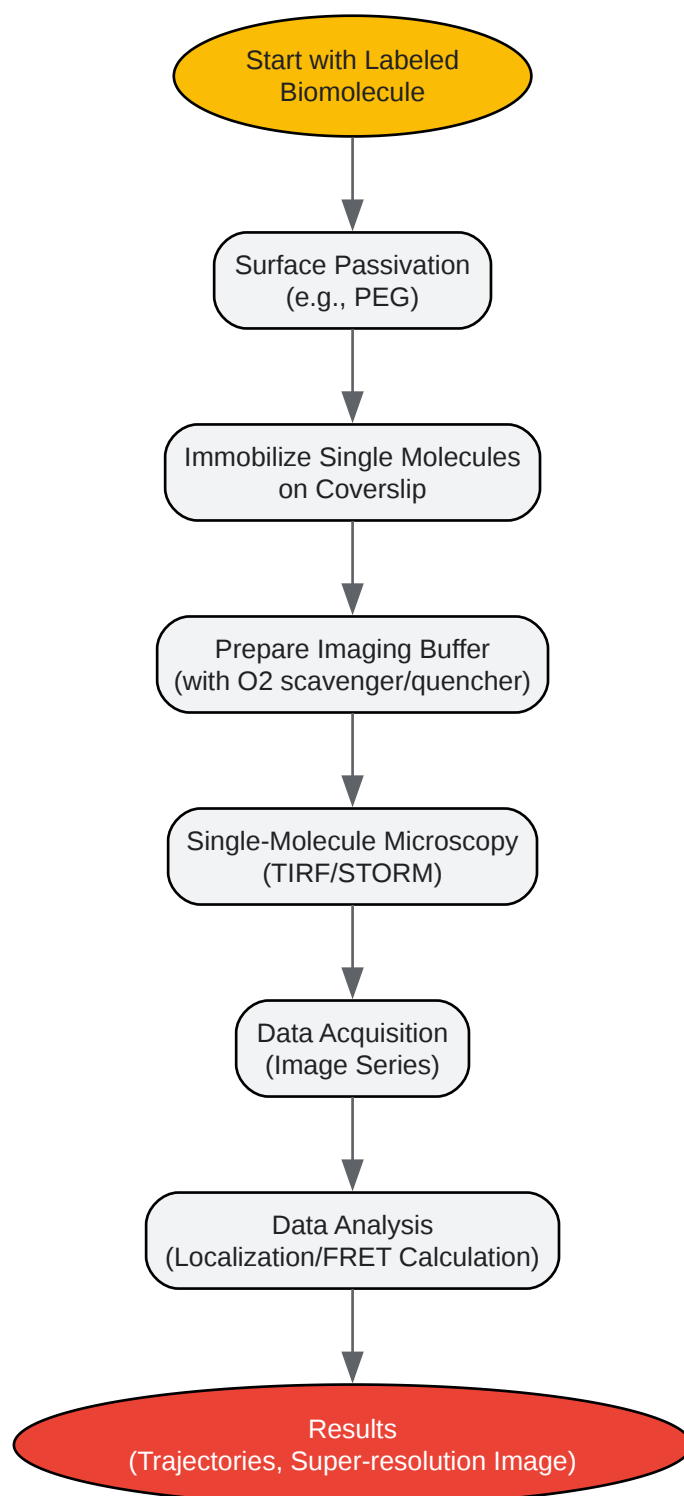
Procedure:

- Sample Preparation:
 - Immobilize the **Sulfo-Cy5 azide** labeled biomolecules on a coverslip.
- Imaging Buffer Preparation:
 - Prepare the STORM imaging buffer immediately before use. The MEA is crucial for inducing the blinking of the Cy5 dye.

- STORM Imaging:
 - Mount the coverslip on the microscope.
 - Replace the buffer with the STORM imaging buffer.
 - Use a high-power laser (e.g., 647 nm) to excite the Sulfo-Cy5 and induce photoswitching.
 - Acquire a long series of images (typically 10,000-100,000 frames) with a short exposure time.
 - The blinking of individual Sulfo-Cy5 molecules will be recorded.
- Image Reconstruction:
 - Use specialized software to analyze the image series. The software will localize the center of each fluorescence blink with high precision.
 - A super-resolution image is reconstructed from the coordinates of all localized molecules.

Visualizations





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